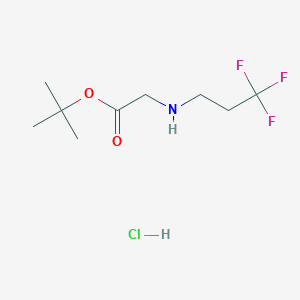

![molecular formula C12H10FN3O3 B2371671 2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898463-76-8](/img/structure/B2371671.png)

2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

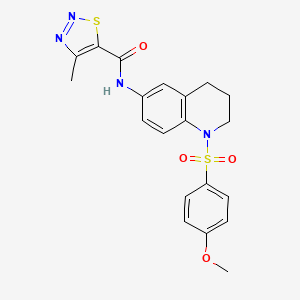

The compound “2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine ring and the acetamide group would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrazine ring and the acetamide group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .Aplicaciones Científicas De Investigación

Anti-inflammatory Activity :

- A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. Some of these compounds showed significant anti-inflammatory activity, demonstrating the potential of such acetamide derivatives in inflammation-related research (Sunder & Maleraju, 2013).

Analgesic and Anti-Inflammatory Agent :

- Another compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized and exhibited notable analgesic and anti-inflammatory activities, again indicating the therapeutic potential of such compounds (Nayak et al., 2014).

Antipsychotic Potential :

- Research on 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide revealed an antipsychotic-like profile without interacting with dopamine receptors. This suggests a unique pathway for antipsychotic activity distinct from traditional agents (Wise et al., 1987).

Antioxidant Activity :

- Pyrazole-acetamide derivatives were studied for their antioxidant activities. Coordination complexes of these derivatives showed significant antioxidant activity, highlighting their potential in oxidative stress-related research (Chkirate et al., 2019).

Antimicrobial Activities :

- Novel thiazole derivatives, incorporating pyrazole moiety with acetamide, were synthesized and tested for antimicrobial activities. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Saravanan et al., 2010).

Radiopharmaceutical Applications :

- A study on the radioligand [18F]PBR111, synthesized from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, demonstrated its potential in imaging the translocator protein (18 kDa) using PET. This indicates the applicability of such compounds in diagnostic imaging and radiopharmaceuticals (Dollé et al., 2008).

Anticonvulsant and Antidepressant Activity :

- Research on 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives found some to have anticonvulsant and antidepressant activities. This suggests a potential application in neuropharmacology (Xie et al., 2013).

Herbicidal Activity :

- Synthesized N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides showed potent herbicidal activities against dicotyledonous weeds, indicating potential applications in agriculture (Wu et al., 2011).

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide may also interact with various cellular targets.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound could potentially have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .

Propiedades

IUPAC Name |

2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O3/c13-8-2-1-3-9(6-8)16-5-4-15(7-10(14)17)11(18)12(16)19/h1-6H,7H2,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCCYEBOVCZWKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CN(C(=O)C2=O)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2',3':4,5]thieno[3,2-e]pyridin-2(1H)-one](/img/structure/B2371588.png)

![methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2371592.png)

![6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371598.png)

![[1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2371606.png)

![5-((2,5-dimethylbenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2371610.png)